N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-3-carboxamide
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Description
N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-3-carboxamide, also known as MBTC, is a chemical compound with potential applications in scientific research. It belongs to the class of chromene derivatives and has been synthesized using various methods.
Scientific Research Applications
- Thiazoles, including the benzo[d]thiazole derivatives, have been explored for their antioxidant potential. This compound may exhibit free radical scavenging activity, protecting cells from oxidative stress and associated diseases .
- Inflammation plays a crucial role in various pathological conditions. Compounds with anti-inflammatory properties are sought after for drug development. Research suggests that N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-3-carboxamide could modulate inflammatory pathways .
- Thiazole derivatives have demonstrated antimicrobial and antifungal activities. Investigating this compound’s efficacy against bacterial and fungal pathogens could provide valuable insights .
- Neurodegenerative disorders are a significant health concern. Some thiazole-based compounds exhibit neuroprotective effects. Research into whether N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-3-carboxamide protects neurons or influences neuroinflammation is warranted .
- Thiazoles have been studied as potential antitumor agents. Investigating the cytotoxicity and antitumor activity of this compound could reveal its therapeutic potential in cancer treatment .
- The unique combination of thiazole and chromene moieties makes this compound interesting for medicinal chemistry. Researchers may explore modifications to enhance its pharmacological properties, reduce side effects, and improve bioavailability .
Antioxidant Properties
Anti-Inflammatory Activity
Antimicrobial and Antifungal Effects
Neuroprotective Potential
Antitumor and Cytotoxic Effects
Drug Design and Optimization
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-3-carboxamide involves the condensation of 2-(methylthio)benzo[d]thiazole-6-carboxylic acid with 4-oxo-4H-chromene-3-carboxylic acid followed by amidation with ammonia.", "Starting Materials": [ "2-(methylthio)benzo[d]thiazole-6-carboxylic acid", "4-oxo-4H-chromene-3-carboxylic acid", "Ammonia" ], "Reaction": [ "Step 1: 2-(methylthio)benzo[d]thiazole-6-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride.", "Step 2: The acid chloride is then reacted with 4-oxo-4H-chromene-3-carboxylic acid in the presence of a base such as triethylamine to form the corresponding amide.", "Step 3: The amide is then treated with ammonia in the presence of a catalyst such as palladium on carbon to form the final product, N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-3-carboxamide." ] } | |
CAS RN |
477554-11-3 |
Product Name |
N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-3-carboxamide |
Molecular Formula |
C18H12N2O3S2 |
Molecular Weight |
368.43 |
IUPAC Name |
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C18H12N2O3S2/c1-24-18-20-13-7-6-10(8-15(13)25-18)19-17(22)12-9-23-14-5-3-2-4-11(14)16(12)21/h2-9H,1H3,(H,19,22) |
InChI Key |
JYGBLSVYXZTFMI-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=COC4=CC=CC=C4C3=O |
solubility |
not available |
Origin of Product |
United States |
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